Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-6(9)12-7(11-5)2-3-10-12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCGOFXLRDHWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=NN2C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211370 | |
| Record name | Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-19-9 | |
| Record name | Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29274-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into different reduced forms using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate has been identified as a promising lead compound in the development of selective inhibitors for various kinases involved in cancer progression. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent activity against CK2 (casein kinase 2), a kinase implicated in cell growth and survival pathways. For instance, a study reported that certain pyrazolo[1,5-a]pyrimidine derivatives demonstrated IC50 values as low as 8 nM against CK2α, highlighting their potential as anticancer agents .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of other important enzymes. Studies have indicated that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of PI3Kδ (phosphoinositide 3-kinase delta), which plays a crucial role in various cellular functions including growth and metabolism . Modifications to the methyl group at the 5-position have been linked to enhanced selectivity and potency against these targets.
Anti-inflammatory Properties
Research has explored the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are believed to modulate inflammatory pathways by inhibiting specific kinases associated with inflammatory responses. The development of these compounds could lead to new treatments for inflammatory diseases .
Neurological Applications
There is ongoing research into the effects of pyrazolo[1,5-a]pyrimidines on neurological disorders. Some studies suggest that these compounds may act as modulators of neurotransmitter receptors, potentially offering therapeutic avenues for conditions such as depression and anxiety .
Photophysical Properties
This compound and its derivatives have been investigated for their photophysical properties, making them suitable candidates for optical applications. These compounds can be utilized as fluorescent markers or probes in biological imaging due to their ability to emit light upon excitation .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed to enhance yields and improve the structural diversity of this compound:
| Synthesis Method | Yield (%) | Key Reagents |
|---|---|---|
| Cyclization of aminopyrazoles | 70-85 | B-keto esters, phosphorous oxychloride |
| Functionalization at position 7 | Variable | Silylformamidine |
| Methanolysis of aminals | High | Methanol |
Mechanism of Action
The mechanism of action of Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate primarily involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of the PI3K enzyme, which plays a crucial role in cell proliferation, growth, and survival. By inhibiting this enzyme, the compound can modulate various signaling pathways, leading to its therapeutic effects in inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold allows diverse substitutions, significantly altering physical, chemical, and biological properties. Key analogs include:
Key Observations :
Physical and Spectral Properties
Data from analogs highlight trends in melting points, yields, and spectral characteristics:
Insights :
Comparison :
- Microwave methods improve reaction efficiency (shorter times) but may require specialized equipment.
- Ultrasonic synthesis offers scalability and higher yields for oxo derivatives .
Biological Activity
Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The unique chlorine substitution at the seventh position of the pyrazolo ring enhances its reactivity and biological properties. The compound belongs to a broader class of pyrazolo[1,5-a]pyrimidines known for their significant pharmacological activities.
The primary biological activity of this compound is its role as an enzyme inhibitor , particularly targeting phosphoinositide 3-kinase (PI3K) pathways. These pathways are crucial for regulating cell proliferation and survival, making this compound a candidate for therapeutic applications in inflammatory and autoimmune diseases as well as cancer treatment.
Enzyme Inhibition
Research indicates that this compound effectively inhibits various isoforms of PI3K, which are implicated in tumor growth and metastasis. For instance, studies have shown that derivatives of this compound exhibit selective inhibition against PI3Kδ, with IC50 values ranging from 18 nM to higher values depending on structural modifications .
Therapeutic Applications
The compound's inhibition of PI3K pathways suggests potential applications in treating conditions such as:
- Cancer : By modulating signaling pathways involved in tumor growth.
- Inflammatory Diseases : Targeting the underlying mechanisms that contribute to chronic inflammation.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Anticancer Activity :
- Inflammation Models :
Comparative Analysis with Related Compounds
A comparative analysis with other pyrazolo[1,5-a]pyrimidine derivatives reveals that this compound exhibits unique properties due to its chlorine substitution. This structural feature may enhance its selectivity and efficacy as an enzyme inhibitor while potentially reducing toxicity compared to other derivatives.
| Compound Name | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|
| This compound | 18 | High (PI3Kδ) | Strong anticancer activity |
| Other Derivative A | Varies | Moderate | Less selective |
| Other Derivative B | Varies | Low | Higher toxicity |
Q & A
Q. What are the common synthetic routes for Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate?
The synthesis typically involves condensation reactions between substituted 5-aminopyrazoles and α,γ-dioxo esters. For example, reacting 3-amino-4-substituted pyrazoles with dimethyl acetylenedicarboxylate (DMAD) in aqueous-alcoholic solvents under reflux conditions yields the pyrazolo[1,5-a]pyrimidine scaffold. Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical, as demonstrated in studies achieving >80% yields via controlled heating and ultrasonic irradiation .
Q. How is the compound structurally characterized in academic research?
Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy (1H and 13C) identifies proton environments and substituent positions.
- X-ray crystallography resolves bond lengths, angles, and planarity of the fused pyrazole-pyrimidine system. For instance, studies confirm near-coplanarity of the heterocyclic core (deviation <0.01 Å) and dihedral angles between substituents (e.g., 1.3° for phenyl rings) .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What biological targets or pharmacological activities are associated with this compound?
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivity, including:
- Enzyme inhibition : Selective COX-2 inhibition (IC₅₀ ~0.16 µM in analogs) and HMG-CoA reductase antagonism.
- Receptor modulation : Binding to peripheral benzodiazepine receptors and corticotropin-releasing factor (CRF1) receptors.
- Antiproliferative effects : Demonstrated in cancer cell lines via interference with PI3K/AKT pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
Systematic optimization involves:
- Solvent selection : Aqueous-alcoholic mixtures enhance solubility and reaction rates .
- Catalyst screening : KHSO₄ or triethylamine improves cyclization efficiency.
- Temperature control : Reflux conditions (e.g., 80°C for 3 hours) minimize side reactions.
- Post-synthesis purification : Column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) achieve >95% purity .
Q. How do substituents at position 7 influence the compound’s bioactivity and binding affinity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to hydrophobic enzyme pockets (e.g., Pf-dihydroorotate dehydrogenase inhibition with IC₅₀ = 0.16 µM for CF₃-substituted analogs).
- Cyclopropyl groups improve metabolic stability by reducing cytochrome P450 interactions.
- Methyl esters modulate solubility and bioavailability, favoring cellular uptake .
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Contradictions often arise from variability in:
- Purity : HPLC analysis (≥98% purity) ensures consistent biological assays.
- Assay conditions : Standardized protocols for enzyme inhibition (e.g., fixed ATP concentrations in kinase assays).
- Substituent effects : Comparative studies using isosteric replacements (e.g., Cl vs. CF₃) clarify steric/electronic contributions .
Methodological Considerations
- Data Analysis : Use software like SHELXL for crystallographic refinement and Gaussian for DFT calculations to predict electronic properties .
- Biological Assays : Prioritize target-specific assays (e.g., fluorescence polarization for receptor binding) over broad phenotypic screens.
- Synthetic Reproducibility : Document reaction parameters (e.g., argon atmosphere, reflux time) to minimize batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
